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Compound Name: AGI-25696

Cat. No.: B12431622 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two potent, orally bioavailable allosteric inhibitors

of methionine adenosyltransferase 2A (MAT2A), AGI-25696 and AG-270, for the targeted

therapy of cancers with homozygous deletion of the methylthioadenosine phosphorylase

(MTAP) gene. This genetic alteration, present in approximately 15% of all human cancers,

creates a synthetic lethal dependency on MAT2A, making it a prime therapeutic target.[1][2][3]

Executive Summary
AGI-25696 served as a crucial in vivo tool compound, establishing the preclinical proof-of-

concept for MAT2A inhibition in MTAP-deleted tumors.[4][5] Despite its success in

demonstrating tumor growth inhibition, AGI-25696 exhibited suboptimal pharmacokinetic

properties, including high plasma protein binding and a significant efflux ratio, which would

necessitate high clinical doses.[4][6]

AG-270 is a structurally related, second-generation MAT2A inhibitor developed through lead

optimization of the AGI-25696 scaffold. It demonstrates improved potency and drug-like

properties, leading to its advancement as a clinical candidate.[4][7] AG-270 has been

investigated in a Phase 1 clinical trial for patients with advanced solid tumors or lymphomas

characterized by MTAP deletion.[8][9]
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The core therapeutic strategy for both AGI-25696 and AG-270 hinges on the principle of

synthetic lethality in MTAP-deleted cancers.
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Mechanism of MAT2A Inhibition in MTAP-Deleted Tumors
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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